molecular formula C19H16N2O3 B2893685 2-(Methyl(phenyl)amino)-2-oxoethyl quinoline-2-carboxylate CAS No. 380566-24-5

2-(Methyl(phenyl)amino)-2-oxoethyl quinoline-2-carboxylate

Cat. No.: B2893685
CAS No.: 380566-24-5
M. Wt: 320.348
InChI Key: XSBXVRZOLLZOKK-UHFFFAOYSA-N
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Description

2-(Methyl(phenyl)amino)-2-oxoethyl quinoline-2-carboxylate is a complex organic compound that features a quinoline ring system. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-(Methyl(phenyl)amino)-2-oxoethyl quinoline-2-carboxylate, often involves multi-component reactions and the use of catalysts. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as the main reagents . Modern methods also include microwave-assisted synthesis and solvent-free conditions to enhance efficiency and reduce environmental impact .

Industrial Production Methods

Industrial production of quinoline derivatives typically employs scalable methods such as continuous flow synthesis and the use of recyclable catalysts. These methods aim to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(phenyl)amino)-2-oxoethyl quinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline amines .

Scientific Research Applications

2-(Methyl(phenyl)amino)-2-oxoethyl quinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methyl(phenyl)amino)-2-oxoethyl quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can inhibit enzymes like topoisomerases, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methyl(phenyl)amino)-2-oxoethyl quinoline-2-carboxylate is unique due to its combination of a quinoline ring with a methyl(phenyl)amino group and a carboxylate ester. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

[2-(N-methylanilino)-2-oxoethyl] quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-21(15-8-3-2-4-9-15)18(22)13-24-19(23)17-12-11-14-7-5-6-10-16(14)20-17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBXVRZOLLZOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268260
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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